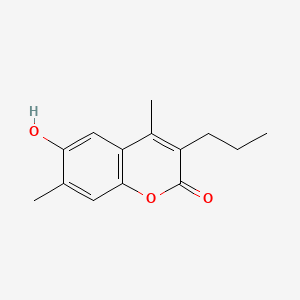

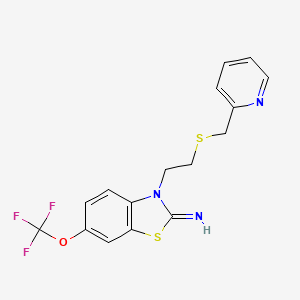

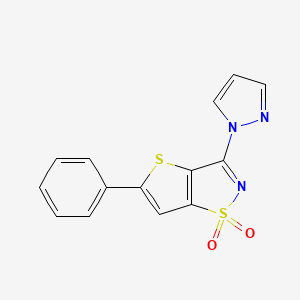

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸は、様々な分野で多様な用途を持つ有機リン化合物です。この化合物は、リン酸ジチオ酸基とイソチオシアネート基の存在によって特徴付けられ、化学合成や産業用途において汎用性の高い分子となっています。

2. 製法

合成ルートと反応条件: O,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸の合成は、通常、ジエチルホスホロクロリドチオエートと4-イソチオシアナトフェノールを反応させることにより行われます。この反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応条件は通常、ジクロロメタンなどの溶媒と、制御された反応速度論を確保するための0〜5℃の温度範囲を含みます。

工業生産方法: この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬や溶媒を使用し、高収率と純度を確保するために、反応パラメーターを厳密に管理します。その後、蒸留や再結晶などの手法を用いて製品を精製します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 4-isothiocyanatophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization.

化学反応の分析

反応の種類: O,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸は、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されてリン酸ジチオ酸酸化物を形成する可能性があります。

還元: 還元反応は、イソチオシアネート基をアミン基に変換することができます。

置換: エステル基は、求核置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤を、穏やかな条件下で用いることができます。

主な生成物:

酸化: リン酸ジチオ酸酸化物。

還元: アミノ誘導体。

置換: 様々な置換リン酸ジチオ酸塩。

4. 科学研究への応用

O,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸は、科学研究において幅広い用途を持っています。

化学: リン酸ジチオ酸基を導入するための有機合成における試薬として使用されます。

生物学: 特にアセチルコリンエステラーゼ阻害剤における酵素阻害の研究に用いられます。

医学: 特に神経疾患の治療における医薬品開発の可能性について調査されています。

産業: 特定の生物学的経路を阻害する効果から、農薬や除草剤の製造に利用されています。

科学的研究の応用

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing phosphorothioate groups.

Biology: Employed in the study of enzyme inhibition, particularly acetylcholinesterase inhibitors.

Medicine: Investigated for its potential use in developing pharmaceuticals, especially in the treatment of neurological disorders.

Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in inhibiting specific biological pathways.

作用機序

O,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸の作用機序は、神経機能に重要な役割を果たすアセチルコリンエステラーゼの阻害を含みます。この化合物は、酵素の活性部位に結合し、アセチルコリンの分解を阻止し、シナプス間隙にアセチルコリンが蓄積されます。これは、状況に応じて有益な場合も有害な場合もある神経信号伝達の持続につながります。

類似化合物:

- O,O-ジエチル O-(2-(エチルチオ)エチル) エステル リン酸ジチオ酸

- O-(1,6-ジヒドロ-6-オキソ-1-フェニル-3-ピリダジニル) O,O-ジエチル エステル リン酸ジチオ酸

- O-(6-エトキシ-2-エチル-4-ピリミジニル) O,O-ジメチル エステル リン酸ジチオ酸

比較: O,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸は、イソチオシアネート基の存在によりユニークであり、異なる反応性と生物活性を示します。類似の化合物と比較して、この化合物は酵素阻害においてより高い特異性を示し、反応性官能基により多様な合成用途を提供します。

この包括的な概要は、様々な科学的および産業分野におけるO,O-ジエチル O-(4-イソチオシアナトフェニル) エステル リン酸ジチオ酸の重要性を強調しています。そのユニークな化学構造と反応性により、研究と応用のための貴重な化合物となっています。

類似化合物との比較

- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester

- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester

- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester

Comparison: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher specificity in enzyme inhibition and offers diverse synthetic applications due to its reactive functional groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique chemical structure and reactivity make it a valuable compound for research and application.

特性

CAS番号 |

84197-34-2 |

|---|---|

分子式 |

C11H14NO3PS2 |

分子量 |

303.3 g/mol |

IUPAC名 |

diethoxy-(4-isothiocyanatophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H14NO3PS2/c1-3-13-16(18,14-4-2)15-11-7-5-10(6-8-11)12-9-17/h5-8H,3-4H2,1-2H3 |

InChIキー |

QGFKIHMVYSNACF-UHFFFAOYSA-N |

正規SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)N=C=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

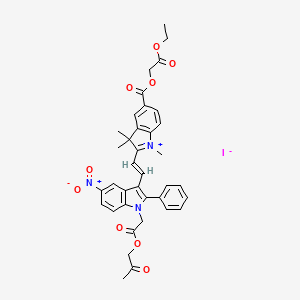

![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)

![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)